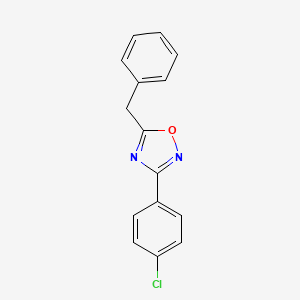

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQPNPKLYSDTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 3 4 Chlorophenyl 1,2,4 Oxadiazole and Analogous 1,2,4 Oxadiazole Derivatives

Classical Synthetic Routes for 1,2,4-Oxadiazoles

The foundational methods for synthesizing the 1,2,4-oxadiazole (B8745197) scaffold have been refined over decades. These routes are characterized by their reliability and broad applicability, typically involving multi-step sequences. For a dissymmetrically substituted derivative like 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole, the two primary classical approaches are the cyclization of O-acylamidoximes and 1,3-dipolar cycloaddition reactions.

The most conventional and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with a carboxylic acid derivative, followed by cyclodehydration. nih.govresearchgate.netekb.eg This pathway can be envisioned for the synthesis of this compound through two convergent routes, differing in the choice of the starting amidoxime and acylating agent.

Route A would involve the acylation of 4-chlorobenzamidoxime with a derivative of phenylacetic acid (e.g., phenylacetyl chloride, phenylacetic anhydride, or phenylacetic acid activated with a coupling agent). The resulting O-acylamidoxime intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the target compound.

Route B would utilize phenylacetamidoxime and an activated derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride. This approach is exemplified in the synthesis of a structurally similar compound, Benzyl (B1604629) N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, where an amidoxime was treated with 4-chlorobenzoylchloride in refluxing pyridine (B92270) to achieve the 3-(4-chlorophenyl)-1,2,4-oxadiazole (B172065) core. nih.gov

The general mechanism for this pathway involves the nucleophilic attack of the amidoxime nitrogen or oxygen onto the carbonyl carbon of the acylating agent, forming an O-acyl or N-acyl intermediate, which subsequently cyclizes with the elimination of a water molecule to form the stable oxadiazole ring. The cyclization of the O-acylamidoxime is often the most challenging step and can require heating in solvents like pyridine, dimethylformamide (DMF), or the use of a base. pnu.ac.ir

| Starting Materials | Intermediate | Product |

| Route A: 4-Chlorobenzamidoxime + Phenylacetyl chloride | O-(Phenylacetyl)-4-chlorobenzamidoxime | This compound |

| Route B: Phenylacetamidoxime + 4-Chlorobenzoyl chloride | O-(4-Chlorobenzoyl)-phenylacetamidoxime | This compound |

Table 1: Potential Amidoxime Cyclization Pathways for this compound

Another fundamental approach to the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. nih.govbeilstein-journals.org This method is highly effective for constructing five-membered heterocycles. nih.gov For the synthesis of this compound, this would involve the reaction of 4-chlorobenzonitrile (B146240) oxide with phenylacetonitrile (B145931), or alternatively, phenylacetonitrile oxide with 4-chlorobenzonitrile.

Nitrile oxides are typically generated in situ from precursor compounds such as aldoximes (via oxidation or halogenation followed by dehydrohalogenation), hydroximoyl chlorides, or nitroalkanes. ekb.eg For instance, 4-chlorobenzaldoxime could be treated with an oxidizing agent like sodium hypochlorite (B82951) or a halogenating agent like N-chlorosuccinimide (NCS) in the presence of a base to generate 4-chlorobenzonitrile oxide. This reactive intermediate would then readily react with phenylacetonitrile to form the desired oxadiazole. The regiochemistry of the cycloaddition typically places the R¹ group of the nitrile oxide (R¹-CNO) at the 3-position and the R² group of the nitrile (R²-CN) at the 5-position of the resulting 1,2,4-oxadiazole.

| Nitrile Oxide Precursor | Nitrile | Product |

| 4-Chlorobenzaldoxime | Phenylacetonitrile | This compound |

| Phenylacetaldoxime | 4-Chlorobenzonitrile | 3-benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole |

Table 2: Potential 1,3-Dipolar Cycloaddition Pathways

Modern and Efficient Synthetic Approaches for 1,2,4-Oxadiazole Scaffold Assembly

While classical methods are robust, contemporary organic synthesis prioritizes efficiency, atom economy, and environmental considerations. This has led to the development of advanced methodologies for constructing the 1,2,4-oxadiazole scaffold.

One-pot procedures that combine multiple reaction steps into a single operation without isolating intermediates offer significant advantages in terms of time, resources, and yield. nih.govresearchgate.net For the synthesis of this compound, a one-pot approach could begin with a nitrile (e.g., 4-chlorobenzonitrile), which is first converted to the corresponding amidoxime by reaction with hydroxylamine. pnu.ac.irwjarr.com Subsequently, an activated carboxylic acid (e.g., phenylacetic acid activated with a coupling agent like carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)) is added to the same reaction vessel, leading to in-situ acylation and subsequent cyclodehydration to the final 1,2,4-oxadiazole. beilstein-journals.orgwjarr.com This approach circumvents the need to isolate and purify the often-unstable amidoxime and O-acylamidoxime intermediates. pnu.ac.ir

The use of metal catalysts can facilitate the synthesis of 1,2,4-oxadiazoles under milder conditions and with greater efficiency. researchgate.net While many traditional methods are metal-free, recent advancements have shown that various metal salts can catalyze key steps. For example, silver(I) and ytterbium(III) triflates have been reported to catalyze the cycloaddition of silyl (B83357) nitronates and nitriles to form 1,2,4-oxadiazoles. nih.gov Copper-catalyzed cascade reactions have also been employed to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov Although direct metal-catalyzed syntheses of this compound are not explicitly detailed, these methodologies represent a promising avenue for its efficient construction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities in significantly shorter times compared to conventional heating. nih.govscinito.ai The synthesis of 1,2,4-oxadiazoles, particularly the cyclodehydration step, can benefit greatly from microwave irradiation. acs.orgjyoungpharm.org A one-pot, two-step microwave-assisted synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, highlighting the robustness and efficiency of this technique. acs.org

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to heterocyclic synthesis. nih.govscinito.ai This can involve the use of environmentally benign solvents (like water), solvent-free reaction conditions, or reusable catalysts. nih.gov For instance, metal-free heterogeneous carbocatalysts like graphene oxide (GO) have been used for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, offering good yields and easy catalyst recovery. nih.gov Such methodologies could be adapted for a more sustainable synthesis of this compound.

Synthesis of this compound via Specific Reaction Pathways

The most direct and widely employed method for the synthesis of this compound involves the reaction between 4-chlorobenzamidoxime and phenylacetic acid or one of its activated derivatives. This process can be carried out in a one-pot procedure or as a multi-step synthesis.

A common one-pot approach involves the in-situ activation of the carboxylic acid. acs.orgchim.it In a typical procedure, 4-chlorobenzamidoxime and phenylacetic acid are reacted in the presence of a coupling agent and a suitable solvent. The reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. acs.org

Reaction Scheme:

Various coupling agents can be employed to facilitate this transformation. Common examples include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org Polymer-supported reagents, for instance, polymer-supported carbodiimide (B86325) (PS-Carbodiimide), have also been utilized to simplify purification. acs.org

The reaction conditions, including the choice of solvent and temperature, play a significant role in the outcome of the synthesis. Solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used. mdpi.com The reaction can be performed at room temperature or elevated temperatures to drive the cyclodehydration step. nih.gov

An alternative to using the free carboxylic acid is to employ an activated derivative, such as an acid chloride. The reaction of 4-chlorobenzamidoxime with phenylacetyl chloride can also yield the desired product. This method, however, may require careful control of the reaction conditions due to the high reactivity of acid chlorides. acs.org

Considerations for Optimizing Synthetic Yields and Reaction Efficiency in 1,2,4-Oxadiazole Synthesis

The optimization of synthetic protocols for 1,2,4-oxadiazoles is a critical aspect of their production, aiming to maximize yields, reduce reaction times, and simplify purification processes. Several factors, including the choice of reagents, catalysts, and reaction conditions, have been extensively studied to enhance the efficiency of these syntheses.

One of the key areas of optimization is the selection of the coupling agent for the condensation of amidoximes and carboxylic acids. A variety of reagents have been investigated, each with its own advantages and disadvantages in terms of reactivity, cost, and ease of removal of byproducts.

Table 1: Effect of Different Coupling Reagents on the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

| Coupling Reagent/System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| PS-Carbodiimide/HOBt | Microwave, 150°C, 15 min | High | acs.org |

| HBTU/DIEA | Not specified | High | acs.org |

| EDC/HOAt | DMF, Room Temp, 24h then 100°C, 3h | Moderate | acs.org |

The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles. acs.orgresearchgate.netacs.org Microwave-assisted synthesis often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. acs.orgresearchgate.net This is attributed to the efficient and uniform heating provided by microwaves, which can enhance reaction rates and minimize the formation of side products.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Oxadiazole Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 7-9 hours | 79-92 (lower end of range) | acs.org |

The choice of solvent and catalyst also plays a crucial role in optimizing the reaction. While a variety of solvents can be used, the reaction has also been successfully carried out under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.org Catalysts such as PTSA-ZnCl2 have been shown to be effective in promoting the reaction between amidoximes and nitriles to form 1,2,4-oxadiazoles. organic-chemistry.org

Furthermore, one-pot procedures are highly desirable as they reduce the number of synthetic steps and purification stages, leading to a more efficient and economical process. acs.orgresearchgate.net The development of robust one-pot syntheses for 3,5-disubstituted 1,2,4-oxadiazoles has been a significant focus of research in this area. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies in 1,2,4 Oxadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,2,4-Oxadiazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,2,4-oxadiazoles in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole, characteristic signals would be expected in distinct regions. The benzylic protons (-CH₂-) would typically appear as a singlet. The aromatic protons of the benzyl (B1604629) group and the 4-chlorophenyl group would produce complex multiplets in the aromatic region of the spectrum. The integration of these signals confirms the ratio of protons in the molecule, while their splitting patterns (e.g., doublets for the para-substituted chlorophenyl ring) confirm the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are highly characteristic and appear significantly downfield. In studies of related 3-aryl-1,2,4-oxadiazoles, the two heterocyclic carbons (C3 and C5) are typically found at approximately 168-176 ppm. beilstein-journals.org The chemical shifts of the aromatic carbons are influenced by the substituents, and detailed analysis can confirm the connectivity of the rings to the oxadiazole core. scispace.com The benzylic carbon provides a distinct signal in the aliphatic region.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxadiazole C3 | - | ~168-170 |

| Oxadiazole C5 | - | ~174-177 |

| Benzylic CH₂ | Singlet, ~4.0-4.5 | ~30-35 |

| Benzyl Ring (C₆H₅) | Multiplet, ~7.2-7.4 | ~127-135 |

| 4-Chlorophenyl Ring | Doublets, ~7.5 and ~8.0 | ~125-140 |

Note: These are expected values based on analogous structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula is C₁₅H₁₁ClN₂O, corresponding to a monoisotopic mass of approximately 270.0560 g/mol .

Under electron ionization (EI-MS), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, particularly the [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak, would be indicative of the presence of a single chlorine atom. Common fragmentation pathways for related benzyl-substituted oxadiazoles (B1248032) include the loss of the benzyl group to form a stable tropylium (B1234903) cation (m/z 91) or the cleavage of the oxadiazole ring. who.int

Key Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

|---|---|

| ~270/272 | [M]⁺ Molecular Ion (with ³⁵Cl/³⁷Cl) |

| ~139/141 | [Cl-C₆H₄-CN-O]⁺ |

| 119 | [C₆H₅-C-N-O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation is predictive and based on common pathways for this class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups and bond vibrations within the molecule. The spectrum provides a unique fingerprint that can confirm the presence of the key structural components. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aromatic rings and the oxadiazole heterocycle.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~1610-1580 | C=N stretch (oxadiazole ring) |

| ~1550-1450 | C=C stretch (aromatic rings) |

| ~1250-1000 | C-O-C stretch (oxadiazole ring) |

| ~850-820 | C-H out-of-plane bend (para-substituted phenyl) |

| ~770-730 | C-Cl stretch |

Source: Data derived from spectroscopic analysis of analogous oxadiazole compounds. who.intwho.int

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as derivatives of 5-(4-chlorophenyl)-1,2,4-oxadiazole, provides valuable insights. nih.gov

In such structures, the 1,2,4-oxadiazole ring is planar. The dihedral angle between this central ring and the appended 4-chlorophenyl ring is typically small, indicating a nearly co-planar arrangement that allows for electronic conjugation. nih.gov The benzyl group, however, would likely be twisted out of this plane. The analysis would also reveal intermolecular forces, such as C-H···N or π-π stacking interactions, which govern the crystal packing. researchgate.net

Typical Crystallographic Parameters for Related 1,2,4-Oxadiazoles

| Parameter | Description |

|---|---|

| Crystal System | Often Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Dihedral Angle | Small angle (<15°) between oxadiazole and 4-chlorophenyl rings |

| Bond Lengths | Consistent with standard values for C-N, C=N, C-O, C-C bonds |

Source: Based on published crystal structures of similar 1,2,4-oxadiazole derivatives. nih.gov

Chromatographic Techniques for Purification and Purity Assessment in 1,2,4-Oxadiazole Research

Chromatographic methods are indispensable for the isolation, purification, and purity verification of the target compound after its synthesis.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for column chromatography. The purity of the compound can be initially assessed by the presence of a single spot on the TLC plate under UV light. who.int

Column Chromatography: For purification, column chromatography using silica (B1680970) gel is the standard method. beilstein-journals.org A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate), is used to elute the compound from the column, separating it from starting materials and byproducts. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) and LC-MS: HPLC is the benchmark for assessing the final purity of the compound, often aiming for ≥95% purity for subsequent applications. When coupled with a mass spectrometer (LC-MS), this technique simultaneously confirms the purity and the molecular weight of the analyte, providing a high degree of confidence in the sample's identity. Modern flow chemistry setups can even integrate synthesis with in-line extraction and chromatographic purification. beilstein-journals.org

Biological and Pharmacological Activities of 1,2,4 Oxadiazole Derivatives: Preclinical Investigations

Anticancer and Antiproliferative Potency in In Vitro Cellular Models

There is no specific publicly available research assessing the activity of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole against various cancer cell lines. Studies on other 1,2,4-oxadiazole (B8745197) derivatives have shown potential anticancer activities, but these findings cannot be directly extrapolated to the specific compound . Similarly, information regarding the exploration of apoptosis induction by this compound is not present in the reviewed literature. Research on different, structurally related 1,3,4-oxadiazole (B1194373) derivatives has indicated apoptosis induction in cancer cells, but this does not provide direct evidence for the activity of the 1,2,4-oxadiazole isomer with the specified substituents. nih.govarabjchem.org

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Studies

Detailed studies on the antibacterial, antifungal, or antiviral efficacy of this compound are not available in the public scientific record. The broader class of oxadiazole derivatives has been investigated for antimicrobial properties, with some compounds showing activity against various pathogens. beilstein-journals.orgnih.govbiointerfaceresearch.com However, this general information does not provide specific data for this compound, including any potential activity against drug-resistant pathogens.

Anti-Inflammatory Properties in Preclinical Models

No preclinical studies detailing the anti-inflammatory properties of this compound were identified. While other oxadiazole derivatives have been evaluated in preclinical models for their potential to mitigate inflammation, this specific compound has not been the subject of such published investigations. nih.govnih.gov

Miscellaneous Biological Activities (e.g., Antioxidant, Immunomodulatory)No data were found on the antioxidant, immunomodulatory, or other biological activities of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

Molecular Mechanisms of Action and Target Identification for 1,2,4 Oxadiazole Scaffolds

Enzyme Inhibition Profiles

While extensive research on the specific enzyme inhibition profile of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole is limited, studies on the broader 1,2,4-oxadiazole (B8745197) class of compounds have revealed significant inhibitory activity against various enzymes.

PLpro (Papain-like Protease): The viral papain-like protease (PLpro) is a critical enzyme for viral replication and a key therapeutic target. The 1,2,4-oxadiazole scaffold has been identified as a promising framework for developing SARS-CoV-2 PLpro inhibitors. Researchers have repositioned this scaffold to mimic the structural features of known inhibitors, leading to the discovery of derivatives with dual inhibitory potential against both PLpro and the spike protein's receptor binding domain. For instance, certain aniline-substituted 1,2,4-oxadiazole derivatives have demonstrated PLpro inhibition with IC₅₀ values in the low micromolar range. Docking simulations suggest these compounds bind within the enzyme's active site, forming key interactions that block its function.

Alkaline Phosphatase (ALP): Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibition is a target for certain therapeutic areas. While some studies have explored 1,3,4-oxadiazole (B1194373) derivatives as potent ALP inhibitors, specific data on this compound is not currently available.

Thymidine Phosphorylase (TP): Thymidine phosphorylase is an enzyme implicated in cancer angiogenesis and proliferation, making it a significant target for anticancer drug development. Numerous studies have focused on the 1,3,4-oxadiazole scaffold as a source of potent TP inhibitors. However, specific inhibitory data for this compound against TP has not been reported.

Receptor Modulation and Ligand-Binding Studies

Direct receptor modulation and ligand-binding studies for this compound are not extensively documented. However, research on similar 1,2,4-oxadiazole structures provides insight into the potential for this class of compounds to interact with cellular receptors and other protein targets. For example, bovine serum albumin (BSA) binding studies have been used to assess the pharmacological effectiveness and bioavailability of related heterocyclic compounds, including 1,3,4-oxadiazole derivatives. Such studies help to understand how these molecules might be transported and distributed in the body to reach their ultimate targets.

Interference with Cellular Pathways and Signaling Cascades

The 1,2,4-oxadiazole scaffold has been shown to interfere with several critical cellular pathways.

Nrf2-ARE Pathway: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway is a promising strategy for managing diseases related to oxidative stress. Studies have identified the 1,2,4-oxadiazole core as a novel chemotype for activating the Nrf2/ARE pathway. Screening of compound libraries revealed that certain 1,2,4-oxadiazole derivatives can upregulate the gene and protein levels of Nrf2 and its downstream antioxidant enzymes, demonstrating a potential to suppress inflammation in vivo.

Cell Division: While direct evidence for this compound is lacking, related heterocyclic compounds have been shown to affect cell division. For instance, certain 1,2,4-triazole (B32235) derivatives have been found to induce cell cycle arrest, indicating that such scaffolds can interfere with the complex machinery that governs cell proliferation.

Quorum Sensing: Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. While some 1,3,4-oxadiazole derivatives have been identified as quorum sensing inhibitors, specific investigations into the activity of this compound in this pathway have not been reported.

Investigation of Interactions with Biomolecules

The biological activity of this compound is predicated on its interaction with various biomolecules.

Proteins: The primary mechanism of action for most small molecule drugs involves binding to proteins such as enzymes and receptors. As detailed in other sections, the 1,2,4-oxadiazole scaffold is known to interact with enzymes like PLpro and kinases like RIPK1. Molecular docking and binding studies, often using model proteins like bovine serum albumin (BSA), are employed to understand the nature of these interactions, including binding affinity and conformational changes.

Nucleic Acids: Some heterocyclic compounds have been shown to interact with DNA. For instance, studies on certain substituted 1,3,4-oxadiazole-2-thione derivatives have included investigations into their DNA binding interactions, suggesting that this class of molecules may have the potential to directly affect genetic processes.

Mechanistic Pathways Underlying Anticancer Effects

The 1,2,4-oxadiazole core is a feature of various compounds investigated for their anticancer potential.

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to identify compounds that can selectively induce apoptosis in tumor cells. Hybrid molecules incorporating the 1,2,4-oxadiazole ring have been developed and shown to promote apoptosis by activating key effector proteins like caspase-3 and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. The 1,2,4-oxadiazole scaffold has been successfully used to develop novel kinase inhibitors. For example, a derivative containing this scaffold was identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammation. Molecular dynamics simulations suggest it may act as a type II kinase inhibitor.

Mechanisms Related to Antimicrobial Activity

Derivatives of oxadiazole are known to possess a broad spectrum of antimicrobial activities.

Cell Wall Biosynthesis Impairment: While specific studies on the effect of this compound on bacterial cell wall biosynthesis are not available, a common mechanism for antimicrobial agents is the disruption of this essential process. For fungi, a related mechanism involves the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell dysfunction and death. Molecular docking studies on some 1,3,4-oxadiazole derivatives suggest they may inhibit lanosterol-14α-demethylase, an enzyme crucial for the ergosterol biosynthesis pathway.

Structure Activity Relationship Sar Studies of 5 Benzyl 3 4 Chlorophenyl 1,2,4 Oxadiazole and Its Analogs

Influence of Substituents at C3 and C5 Positions on Biological Activity

The nature and position of substituents on the 1,2,4-oxadiazole (B8745197) ring are critical determinants of the biological activity of this class of compounds. The C3 and C5 positions, in particular, offer strategic points for modification to modulate potency, selectivity, and pharmacokinetic properties.

For a series of 3,5-disubstituted 1,2,4-oxadiazoles, the substituents on both the C3 and C5 phenyl rings play a crucial role in their activity. In the context of potential anticancer agents, it has been observed that a substituted five-membered ring at the C5 position is important for activity. Furthermore, the phenyl group at the C3 position can be replaced by a pyridyl group, indicating that heteroaromatic rings are well-tolerated at this position and can contribute to the compound's biological profile.

In another study focusing on 1,2,4-oxadiazole derivatives as potential agents for Alzheimer's disease, it was found that a benzyl (B1604629) moiety at the C3 position of the oxadiazole ring resulted in higher acetylcholinesterase (AChE) inhibitory activity compared to phenyl or p-trifluoromethylphenyl moieties. nih.gov This suggests that the flexibility and steric bulk of the benzyl group may be advantageous for binding to the active site of this enzyme.

Conversely, for a series of 1,2,4-oxadiazole-based anti-infective agents, the presence of electron-withdrawing groups on the phenyl ring at the C5 position was found to enhance the antimicrobial potential. nih.gov Specifically, substituents such as nitro (NO2) and trifluoromethyl (CF3) groups were associated with increased activity. nih.gov This highlights that the electronic properties of the substituents at C5 can significantly impact the biological activity, likely by influencing interactions with the target biomolecule.

The following table summarizes the influence of various substituents at the C3 and C5 positions on the biological activity of 1,2,4-oxadiazole analogs.

| Position | Substituent | Effect on Biological Activity | Therapeutic Area |

| C3 | Pyridyl | Tolerated, can maintain activity | Anticancer |

| C3 | Benzyl | Increased AChE inhibitory activity | Alzheimer's Disease |

| C3 | Phenyl | Lower AChE inhibitory activity than benzyl | Alzheimer's Disease |

| C3 | p-Trifluoromethylphenyl | Lower AChE inhibitory activity than benzyl | Alzheimer's Disease |

| C5 | Substituted five-membered ring | Important for activity | Anticancer |

| C5 | Phenyl with electron-withdrawing groups (e.g., NO2, CF3) | Increased anti-infective potential | Anti-infective |

Role of the Benzyl and 4-chlorophenyl Moieties in Activity and Selectivity

The benzyl group at the C5 position and the 4-chlorophenyl group at the C3 position of the title compound are key structural features that significantly influence its biological activity and selectivity.

As mentioned in the previous section, studies on 1,2,4-oxadiazole derivatives as potential treatments for Alzheimer's disease have shown that a benzyl moiety at the C3 position can lead to enhanced inhibitory activity against acetylcholinesterase. nih.gov This suggests that the benzyl group may be involved in crucial binding interactions within the enzyme's active site, possibly through hydrophobic or π-π stacking interactions. The conformational flexibility of the benzyl group might also allow for an optimal orientation of the molecule within the binding pocket.

The interplay between the benzyl and 4-chlorophenyl moieties is likely crucial for the specific activity and selectivity of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole. The combination of the flexible, hydrophobic benzyl group and the electronically modified 4-chlorophenyl group creates a unique chemical entity with a specific three-dimensional shape and electronic distribution, which in turn dictates its interaction with biological targets.

Bioisosteric Replacement Strategies Utilizing the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities. nih.gov This is primarily due to its similar size, shape, and ability to participate in hydrogen bonding, coupled with its enhanced metabolic stability against hydrolysis by esterases and amidases. This strategy has been widely employed in drug design to improve the pharmacokinetic properties of lead compounds.

One notable bioisosteric replacement strategy involves the substitution of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. This modification can lead to improved physicochemical properties, such as increased polarity, which may enhance solubility. However, this exchange can also impact biological activity. For instance, in a series of cannabinoid receptor 2 (CB2) ligands, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a significant reduction in binding affinity. rsc.orgresearchgate.net This indicates that the precise arrangement of the heteroatoms within the oxadiazole ring is critical for optimal interaction with the target receptor.

The 1,2,4-oxadiazole ring has also been successfully incorporated as a bioisostere in the development of neuroprotective monoamine oxidase B (MAO-B) inhibitors. nih.gov In this context, the introduction of the 1,2,4-oxadiazole ring led to the most potent and selective inhibitors in the series, demonstrating the utility of this heterocycle in modulating the activity and selectivity of CNS-active compounds. nih.gov

The following table provides a comparison of the properties of the 1,2,4-oxadiazole ring as a bioisostere for other functional groups.

| Original Functional Group | Bioisosteric Replacement | Advantages of Replacement | Potential Disadvantages |

| Ester | 1,2,4-Oxadiazole | Increased metabolic stability to hydrolysis | Changes in electronic properties and conformation |

| Amide | 1,2,4-Oxadiazole | Increased metabolic stability to hydrolysis | Altered hydrogen bonding capacity |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Improved physicochemical properties (e.g., polarity) | Potential for reduced biological activity |

Impact of Linker Moieties and Hybrid Structures on Pharmacological Profiles

The incorporation of the 1,2,4-oxadiazole core into hybrid molecules, where it acts as a linker between two or more pharmacologically active moieties, is a promising strategy for developing novel therapeutic agents with improved or multi-target pharmacological profiles.

For example, a series of 1,2,4-oxadiazole/quinazoline-4-one hybrids has been developed as antiproliferative agents. frontiersin.org In these compounds, the 1,2,4-oxadiazole ring serves as a rigid linker to connect the quinazoline-4-one scaffold with various substituted aryl groups. This molecular hybridization approach aims to combine the known anticancer properties of both moieties to create a more potent and potentially multi-targeted drug candidate. The results from this study indicated that several of the hybrid compounds exhibited significant antiproliferative activity. frontiersin.org

The nature of the linker itself can also have a profound impact on the pharmacological profile. In a series of Ponatinib analogs, the replacement of a flexible alkynyl linker with a more rigid 1,2,4-oxadiazole ring led to an enhancement of biological activity. This suggests that the conformational constraint imposed by the heterocyclic ring can pre-organize the molecule into a more favorable conformation for binding to its target.

The versatility of the 1,2,4-oxadiazole ring as a linker allows for the systematic exploration of the chemical space between two pharmacophores, enabling the fine-tuning of the distance, geometry, and electronic properties to optimize biological activity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on 1,2,4-oxadiazole derivatives to elucidate the key structural features required for their activity and to guide the design of new, more potent analogs.

For instance, a 2D-QSAR study was performed on a series of substituted rsc.orgnih.govoxadiazoles (B1248032) acting as S1P1 receptor agonists. The study revealed that for 3-substituted- rsc.orgnih.govoxadiazoles, Moran autocorrelation descriptors related to atomic van der Waals volumes, masses, and polarizabilities were crucial for agonist activity. In contrast, for 5-(substituted phenyl)- rsc.orgnih.govoxadiazoles, electronic and polarization effects, along with the presence of specific structural fragments, were found to be the governing features for their interaction with the receptor.

In another study, 3D-QSAR models were developed for a series of 1,2,4-oxadiazole derivatives as inhibitors of Sortase A, a bacterial enzyme. nih.gov These models provided insights into the three-dimensional structural requirements for potent inhibition, highlighting the importance of steric and electrostatic fields around the molecules. The developed QSAR models demonstrated good predictive power, which can be utilized for the virtual screening and design of novel Sortase A inhibitors. nih.gov

The development of robust QSAR models for 1,2,4-oxadiazole derivatives targeting various biological endpoints continues to be an active area of research. These models serve as valuable tools in the drug discovery process, enabling a more rational and efficient approach to the design and optimization of this important class of heterocyclic compounds.

Computational Chemistry and in Silico Investigations of 1,2,4 Oxadiazoles

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For 1,2,4-oxadiazole (B8745197) derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

These simulations have shown that 1,2,4-oxadiazole derivatives can effectively fit into the binding pockets of diverse enzymes and receptors. For instance, docking studies have successfully predicted the binding of 1,2,4-oxadiazole compounds to targets such as Receptor-Interacting Protein Kinase 1 (RIPK1), the human 20S proteasome, and Epidermal Growth Factor Receptor (EGFR). nih.govrsc.orgrsc.org The interactions stabilizing the ligand-protein complex are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

In a study targeting EGFR, 1,2,4-oxadiazole derivatives were identified as potential tyrosine kinase inhibitors. rsc.org Docking simulations revealed key interactions within the ATP-binding site of the enzyme, guiding the selection of compounds for synthesis and biological testing. Similarly, in silico screening and subsequent docking identified 1,2,4-oxadiazoles as non-covalent inhibitors of the human 20S proteasome, a key target in cancer therapy. rsc.org Another study used structure-based virtual screening to discover a novel 1,2,4-oxadiazole scaffold as a RIPK1 inhibitor, a crucial player in inflammatory diseases. nih.gov

| Target Protein | 1,2,4-Oxadiazole Derivative Type | Key Interactions Observed | Reference |

| EGFR Tyrosine Kinase | Substituted 1,2,4-oxadiazoles | Hydrogen bonding within the ATP-binding site | rsc.org |

| Human 20S Proteasome | 1,2,4-oxadiazole derivatives | Binding within the S5 binding pocket (β6 subunit) | rsc.org |

| RIPK1 Kinase | 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold | Type II kinase inhibitor binding mode | nih.gov |

| Acetylcholinesterase (AChE) | 1,2,4-oxadiazole-based derivatives | Significant interactions with the AChE active site | researchgate.net |

| Succinate Dehydrogenase (SDH) | Anisic or cinnamic acid-containing 1,2,4-oxadiazoles | Hydrogen bonds with TRP173, ILE27, TYR58, SER39 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the dynamic behavior of the system.

For 1,2,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of their binding to target proteins. For example, in the development of EGFR inhibitors, MD studies showed that the most active compound formed a stable complex with the protein, as evidenced by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation period. rsc.org This stability analysis helps to validate the docking poses and provides confidence in the predicted binding mode.

Another study identified a 1,2,4-oxadiazole derivative as a RIPK1 inhibitor and used MD simulations to suggest it may act as a type II kinase inhibitor, which is a specific class of binding that induces a particular inactive conformation of the kinase. nih.gov Furthermore, MD simulations have been employed to study the interaction of specific 1,2,4-oxadiazole derivatives, such as 3,5-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, with biological macromolecules like DNA and RNA, providing insights into their potential mechanisms of action at a molecular level. arxiv.org

| System Studied | Purpose of MD Simulation | Key Findings | Reference |

| 1,2,4-Oxadiazole-EGFR complex | Assess binding stability | The most active compound formed a stable protein-ligand complex with low RMSD and RMSF values. | rsc.org |

| 1,2,4-Oxadiazole-RIPK1 complex | Investigate binding mode | Suggested the compound acts as a type II kinase inhibitor. | nih.gov |

| 1,2,4-Oxadiazole derivative with DNA/RNA | Analyze interaction with nucleic acids | Provided insights into the effect of the compound on single-stranded DNA/RNA structure. | arxiv.org |

| 1,2,4-Oxadiazole-Leishmania infantum CYP51 complex | Confirm binding stability | Indicated a strong and stable affinity of the ligand for the enzyme. | wikipedia.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity, which are fundamental to its biological activity.

For oxadiazole derivatives, DFT studies have been performed to calculate various molecular properties. amercrystalassn.orgspbu.ru These include optimizing the molecular geometry and determining parameters such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. spbu.ru A key aspect of DFT analysis is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps are crucial for understanding intermolecular interactions, particularly how a ligand might interact with the electrostatic environment of a protein's active site. Such studies have been applied to 1,3,4-oxadiazole (B1194373) derivatives to elucidate their stability and reactivity, providing a theoretical foundation for their potential as anticancer agents. amercrystalassn.org

| DFT Calculation Type | Property Investigated | Significance | Reference |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. | spbu.ru |

| Frontier Molecular Orbitals (HOMO-LUMO) | Energy gap, reactivity indices | Indicates chemical reactivity and kinetic stability. | amercrystalassn.org |

| Molecular Electrostatic Potential (MEP) | Charge distribution, electrophilic/nucleophilic sites | Predicts regions of the molecule likely to engage in electrostatic interactions. | amercrystalassn.org |

| Vibrational Frequencies | Infrared (IR) and Raman spectra | Correlates theoretical structure with experimental spectroscopic data. | mdpi.com |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. mdpi.com Reduced Density Gradient (RDG) analysis is a related technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives. arxiv.org

While specific QTAIM or RDG studies on 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole are not prominently documented, these methods have been applied to the broader class of 1,2,4-oxadiazoles to understand their intermolecular interactions. nih.gov A combined experimental and theoretical study on N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety used QTAIM and NCI analysis (a common application of RDG) to confirm the presence of π-π stacking interactions between the oxadiazole and pyridine (B92270) rings. nih.gov

These analyses provide a detailed picture of the weak interactions that are crucial for molecular recognition and the stability of ligand-protein complexes. The NCI plots visually distinguish between attractive (e.g., hydrogen bonding) and repulsive (e.g., steric clash) interactions, appearing as distinct surfaces between interacting fragments. QTAIM complements this by identifying bond critical points (BCPs) and characterizing the nature of the interaction based on the properties of the electron density at these points. Such detailed analyses are vital for a rational approach to drug design, allowing for the fine-tuning of molecular structures to optimize non-covalent interactions with their biological targets.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. It can be broadly divided into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the knowledge of known active molecules.

The 1,2,4-oxadiazole scaffold has been successfully identified as a promising framework for inhibitors of various targets through such screening campaigns.

Structure-Based Virtual Screening (SBVS): This approach, which often employs molecular docking, has been used to screen compound libraries against targets like EGFR and RIPK1, leading to the identification of novel 1,2,4-oxadiazole-based hits. nih.govrsc.org

Ligand-Based Drug Design: When the 3D structure of the target is unknown, methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies become essential. A 3D-QSAR study was performed on a series of 1,2,4-oxadiazole derivatives to understand the structural requirements for their anticancer activity, which then guided the design of new, more potent compounds.

These in silico approaches significantly streamline the drug discovery process by prioritizing a smaller, more promising set of compounds for synthesis and experimental validation, thereby saving considerable time and resources. rsc.org

Computational Prediction of Biological Activities (e.g., Activity Spectrum Prediction)

Beyond identifying potential drug candidates, computational tools can also predict a compound's likely biological activities and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given molecule based on its structure. This allows researchers to identify potential therapeutic applications or off-target effects early in the design process. For instance, a series of novel 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues were designed and evaluated in silico, using tools like PASS to predict their pharmacological activity spectrum.

Similarly, ADMET prediction tools (like admetSAR) are crucial for evaluating the "drug-likeness" of a compound. These programs predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism, and potential toxicity. By filtering out compounds with predicted poor pharmacokinetic profiles, researchers can focus on candidates with a higher probability of success in later clinical development stages. This early-stage computational assessment is an integral part of modern drug design involving scaffolds like 1,2,4-oxadiazoles.

Emerging Research Directions and Future Perspectives for 5 Benzyl 3 4 Chlorophenyl 1,2,4 Oxadiazole Research

Exploration of Novel Therapeutic Areas for 1,2,4-Oxadiazole (B8745197) Derivatives

The inherent versatility of the 1,2,4-oxadiazole nucleus has led to its exploration in a multitude of therapeutic domains beyond its established roles. Recent studies highlight the efficacy of 1,2,4-oxadiazole derivatives in a wide range of applications, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and neuroprotective activities. bohrium.com The scaffold is a key component in compounds targeting various receptors and enzymes. nih.gov

Researchers are actively investigating these derivatives for new applications:

Neurodegenerative Diseases: Beyond general neuroprotection, derivatives are being designed as potential treatments for complex conditions like Alzheimer's disease. bohrium.comrsc.org

Metabolic Disorders: The potential of these compounds in managing metabolic diseases like diabetes is an area of growing interest. bohrium.com

Infectious Diseases: A significant focus is on developing new agents to combat drug-resistant pathogens. bohrium.com

Oncology: The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as apoptosis inducers has spurred further investigation into novel anticancer agents. nih.gov Some derivatives have shown potent activity against various cancer cell lines, including breast, lung, and colon cancer. nih.govencyclopedia.pub

The broad spectrum of biological activities demonstrated by 1,2,4-oxadiazole derivatives is summarized in the table below.

| Therapeutic Area | Biological Activity/Target |

| Oncology | Anticancer, Antitumor, Apoptosis Induction, Tubulin Binding Agents nih.govencyclopedia.pubsemanticscholar.org |

| Neurology | Neuroprotective, Anti-Alzheimer, Anticonvulsant, Antidepressant nih.govbohrium.com |

| Infectious Diseases | Antimicrobial, Antibacterial, Antifungal, Antiviral, Antiparasitic nih.govbohrium.comnih.gov |

| Inflammation | Anti-inflammatory, Analgesic nih.gov |

| Metabolic Disorders | Antidiabetic, Antihyperglycemic bohrium.comresearchgate.net |

Development of Multi-Target Directed Ligands Incorporating the 1,2,4-Oxadiazole Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. The 1,2,4-oxadiazole scaffold is an ideal framework for designing MTDLs due to its versatile chemical nature and ability to interact with diverse biological targets. nih.gov

Recent research has focused on creating MTDLs for:

Alzheimer's Disease (AD): Derivatives of 1,2,4-oxadiazole have been developed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), while also possessing antioxidant properties. nih.govrsc.org For instance, certain compounds showed excellent inhibitory activity against AChE, with potency greater than the standard drug donepezil. rsc.org

Infectious Diseases and Cancer: Hybrid molecules combining the 1,2,4-oxadiazole core with other pharmacophores, like 2-imidazoline, have been synthesized. nih.gov These hybrids have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria and also function as efflux pump inhibitors. nih.gov

The table below presents examples of multi-target activities of 1,2,4-oxadiazole derivatives.

| Compound Class | Targets | Therapeutic Indication |

| 1,2,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B) nih.govrsc.org | Alzheimer's Disease nih.govrsc.org |

| 1,2,4-Oxadiazole/2-Imidazoline Hybrids | Bacterial Efflux Pumps, Other bacterial targets nih.gov | Infectious Diseases nih.gov |

Advancements in Asymmetric Synthesis and Stereoselective Approaches for 1,2,4-Oxadiazoles

The three-dimensional structure of a molecule is crucial for its biological activity. Asymmetric synthesis, which produces specific stereoisomers, is therefore of growing importance in drug discovery. nih.gov For 1,2,4-oxadiazoles, stereoselective synthesis is being explored to create chiral molecules with enhanced potency and selectivity.

Key advancements in this area include:

Use of Chiral Starting Materials: Optically active monoterpenes and amino acids are being used as starting materials to introduce chirality into the final 1,2,4-oxadiazole derivatives. nih.govacs.org For example, stereoselective synthesis of monoterpene-based 1,2,4-oxadiazoles has been achieved from α,β-unsaturated carboxylic acids derived from natural products. nih.gov

Mild Reaction Conditions: To preserve the stereochemistry of sensitive starting materials, researchers are developing synthetic pathways that utilize mild reaction conditions. nih.gov For instance, the cyclisation of O-acylamidoxime intermediates can be induced by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under gentle conditions. nih.gov

Stereoselective Reactions: Specific reactions like dihydroxylation using systems such as OsO₄/N-methylmorpholine N-oxide (NMO) are employed to create new stereogenic centers with high stereospecificity. nih.gov

Application of Advanced High-Throughput Screening and Combinatorial Chemistry Techniques

To accelerate the discovery of new drug candidates, researchers are employing high-throughput screening (HTS) and combinatorial chemistry. rsc.org These techniques allow for the rapid synthesis and evaluation of large libraries of compounds. The 1,2,4-oxadiazole scaffold is well-suited for these approaches due to robust and versatile synthetic methods. nih.gov

Key methodologies include:

Combinatorial and Solid-Phase Synthesis: The synthesis of 1,2,4-oxadiazole libraries on solid supports allows for efficient purification and the creation of a diverse range of compounds. mdpi.comacs.org

DNA-Encoded Libraries (DECLs): A multistep protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been developed. nih.gov This technique enables the screening of massive libraries of compounds against biological targets.

Flow Chemistry: High-throughput synthesis of 1,2,4-oxadiazole libraries has been achieved using continuous flow reactors. rsc.org This method allows for rapid optimization of reaction conditions and the generation of compound libraries in a shorter time frame. psu.edu

Integration of Artificial Intelligence and Machine Learning in 1,2,4-Oxadiazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating processes that were once time-consuming and expensive. ijirt.org These computational tools are being applied to the study of 1,2,4-oxadiazole derivatives to predict their activity and guide the design of new, more potent compounds.

Applications in this field include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the structural features of 1,2,4-oxadiazole derivatives with their biological activities. mdpi.com These models can identify key structural requirements for activity, such as the importance of ionization potential, dipole moment, and polar surface area for anticancer activity. mdpi.com

Molecular Docking: This computational technique predicts the binding orientation of a ligand (like a 1,2,4-oxadiazole derivative) to its target protein. mdpi.com It helps in understanding the mechanism of action and in designing molecules with improved affinity.

De Novo Drug Design and Virtual Screening: AI-driven methods are used to design novel molecules and virtually screen large compound libraries to identify promising hits, reducing the need for extensive experimental work. ijirt.org

Investigating the Role of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole in Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. The 1,2,4-oxadiazole ring, due to its metabolic stability and ability to act as an aromatic linker, is an excellent scaffold for such probes. rjptonline.org While specific research on this compound as a chemical probe is emerging, its structural features and the known activities of related compounds suggest significant potential.

The 1,2,4-oxadiazole moiety can serve as a pharmacophore for ligand binding, enabling the specific targeting of proteins of interest. rjptonline.org Derivatives can be functionalized with reporter groups (e.g., fluorescent tags or biotin) to allow for visualization and isolation of their biological targets. Given the diverse biological activities of this class of compounds, probes based on the this compound structure could be developed to investigate a wide range of biological pathways, including those involved in cancer, inflammation, and neurological disorders.

Challenges and Opportunities in Translating Preclinical Findings to Potential Therapeutic Development

Despite promising preclinical data, the translation of 1,2,4-oxadiazole derivatives into clinical therapeutics faces several challenges common to drug development.

Challenges:

Pharmacokinetics and Bioavailability: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties remains a hurdle. For instance, some derivatives may exhibit poor central nervous system (CNS) penetration or undesirable pharmacokinetic profiles that need optimization. nih.gov

Toxicity and Selectivity: Ensuring that a compound is selective for its intended target and has a low toxicity profile is critical. Some potent compounds have been found to inhibit metabolic enzymes like CYP2D6, which can lead to adverse drug-drug interactions. nih.gov

Synthetic Scalability: Developing synthetic routes that are efficient, cost-effective, and scalable for large-scale production is necessary for clinical development. nih.gov

Opportunities:

Scaffold Versatility: The 1,2,4-oxadiazole ring is highly amenable to chemical modification, allowing medicinal chemists to fine-tune the properties of derivatives to overcome challenges related to ADME and selectivity. nih.gov

Multi-Targeting Potential: The ability to design MTDLs offers an opportunity to develop more effective treatments for complex diseases where single-target therapies have failed. nih.gov

Advanced Methodologies: The integration of AI, HTS, and novel synthetic methods can help to de-risk the development process by identifying promising candidates with better translational potential early on. rsc.orgijirt.org

Q & A

Q. What are the standard synthetic routes for 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions using amidoxime intermediates. A common method involves reacting benzamidoxime derivatives (e.g., benzyl-substituted amidoxime) with substituted benzoyl chlorides in pyridine under reflux conditions. For example, 4-chlorobenzoyl chloride can react with amidoxime in pyridine at reflux for 3–4 hours, followed by solvent removal and recrystallization from ethanol to yield the product with ~95% purity . Key characterization steps include NMR, IR, and X-ray crystallography to confirm structural integrity.

Q. How is the crystal structure of this compound analyzed, and what insights does it provide?

Single-crystal X-ray diffraction reveals critical structural parameters. For a closely related derivative, the 1,2,4-oxadiazole ring is nearly coplanar with the 4-chlorophenyl group (dihedral angle: 4.89°) and inclined to the benzyl group (12.48°). Hydrogen bonding (N–H⋯N) forms helical chains along the crystallographic axis, stabilizing the structure. Such data inform molecular interactions and guide modifications to enhance stability or bioactivity .

Q. What preliminary biological assays are used to evaluate its antitumor potential?

In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., breast, colorectal) are standard. For in vivo studies, tumor xenograft models in mice measure tumor weight reduction and lifespan extension. For instance, 3,5-diaryl-1,2,4-oxadiazoles showed significant tumor suppression (40–60% reduction) and increased survival in treated mice compared to controls .

Advanced Research Questions

Q. How do substituents on the 1,2,4-oxadiazole ring influence its bioactivity?

Structure-activity relationship (SAR) studies highlight the necessity of para-substituted aryl groups at position 3 and flexible substituents (e.g., cyclic amines) at position 5 for enzyme inhibition. For example, replacing the 3-phenyl group with a pyridyl moiety enhances Sirt2 inhibitory activity (IC50: 1.5 µM), while halogenation (e.g., 4-chlorophenyl) improves antitumor potency by modulating electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Validate results across multiple cell lines (e.g., T47D for apoptosis vs. MX-1 for tumor models) .

- Replicate experiments under standardized protocols (e.g., identical solvent controls, exposure times).

- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. enzymatic assays for target engagement) .

Q. How is computational modeling applied to optimize its pharmacokinetic properties?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular docking identifies binding poses with targets like TIP47 (IGF II receptor binding protein) or Sirt2. For agrochemical applications, QSAR models prioritize substituents enhancing pesticidal activity while minimizing toxicity .

Q. What crystallographic techniques elucidate its interaction with biological targets?

Co-crystallization with proteins (e.g., Sirt2 or tubulin) followed by X-ray diffraction reveals binding modes. For example, weak C–H⋯π interactions and hydrogen bonds stabilize ligand-receptor complexes. These insights guide rational design of derivatives with improved affinity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for 1,2,4-Oxadiazole Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction solvent | Pyridine or ethanol | |

| Temperature | Reflux (80–110°C) | |

| Cyclization agent | Benzoyl chloride derivatives | |

| Purification method | Recrystallization (ethanol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.